Transsylvanoside G

Description

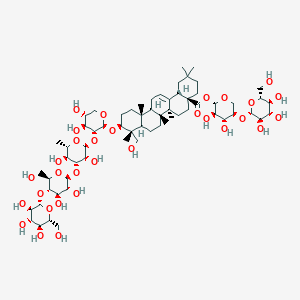

Transsylvanoside G is a phytochemical belonging to the saponin class, structurally characterized by glycosylated triterpenoid or steroid aglycones. These compounds are predominantly isolated from plants such as Glycyrrhiza glabra (liquorice) and Carthamus tenuis, where they exhibit unique chemical profiles and bioactivities, including antifungal and metabolic modulation properties . Notably, Transsylvanosides are distinguished by their tetracyclic triterpene cores and sugar moieties, which influence solubility and target interactions.

Properties

Molecular Formula |

C64H104O31 |

|---|---|

Molecular Weight |

1369.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C64H104O31/c1-25-36(70)50(93-55-47(81)43(77)49(31(21-67)89-55)92-54-46(80)42(76)39(73)30(20-66)88-54)48(82)56(86-25)94-51-37(71)28(69)22-84-57(51)91-35-11-12-60(4)33(61(35,5)24-68)10-13-63(7)34(60)9-8-26-27-18-59(2,3)14-16-64(27,17-15-62(26,63)6)58(83)95-52-44(78)40(74)32(23-85-52)90-53-45(79)41(75)38(72)29(19-65)87-53/h8,25,27-57,65-82H,9-24H2,1-7H3/t25-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1 |

InChI Key |

QAVHNJDMPDFNAD-QMEOTYGHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |

Synonyms |

transsylvanoside G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The Transsylvanoside family shares structural homology with other plant-derived saponins and glycoalkaloids but displays distinct functional traits. Below is a comparative analysis based on the evidence:

Mechanistic Divergence

- Antifungal Activity: Transsylvanoside A demonstrates concentration-dependent inhibition of Rhizopus stolonifer (20% w/w extract: 78% inhibition), surpassing the activity of structurally simpler phenolics like caffeic acid derivatives . This contrasts with glycyrrhizic acid, which primarily targets viral envelopes and inflammatory pathways .

- Metabolic Interactions: Transsylvanoside C and G (inferred) may interact with colon metabolic networks, as suggested by their structural dissimilarity to human metabolites, implying niche roles in modulating microbial or host pathways . In contrast, beta-solamarine’s steroidal alkaloid structure aligns with cytotoxic mechanisms common in Solanaceae compounds .

Chemical Space Analysis

A principal component analysis (PCA) of 1,027 phytochemicals revealed that Transsylvanosides occupy a unique chemical space distinct from FDA-approved drugs and colon metabolites (Figure 1B in ). For example:

- Similarity Scores: Transsylvanosides show <15% similarity to anticancer drugs (e.g., doxorubicin) and <10% to colon metabolites (e.g., butyrate), indicating novel pharmacophores.

- Therapeutic Implications : This uniqueness suggests mechanisms unrelated to direct protein targeting, possibly involving membrane disruption (antifungal) or microbiome modulation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Transsylvanoside G, and how do researchers ensure purity and yield?

- Methodology : Synthesis typically involves multi-step organic reactions, such as glycosylation and enzymatic modifications. Purity is validated using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Yield optimization requires iterative adjustments of reaction conditions (e.g., temperature, catalysts) and purification via column chromatography. Researchers should report retention times, solvent systems, and spectral data (e.g., NMR, IR) for reproducibility .

Q. How is the molecular structure of this compound validated in new studies?

- Methodology : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are standard. Comparative analysis with literature-reported chemical shifts and coupling constants is critical. For novel derivatives, computational methods (e.g., density functional theory) can predict spectral patterns, which are then cross-verified experimentally .

Q. What analytical techniques are prioritized for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. Calibration curves using internal standards (e.g., deuterated analogs) minimize matrix effects. Researchers must validate limits of detection (LOD) and quantification (LOQ) and report recovery rates in spiked samples .

Advanced Research Questions

Q. How should researchers design experiments to assess the bioactivity of this compound while minimizing confounding variables?

- Methodology : Use randomized, blinded in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Dose-response curves and IC₅₀ calculations should account for solvent interference (e.g., DMSO toxicity). For in vivo studies, ensure sample sizes meet power analysis requirements (e.g., G*Power software) and adhere to ethical guidelines .

Q. How can contradictory findings in reported bioactivity data for this compound be systematically resolved?

- Methodology : Conduct meta-analyses to identify trends across studies. Evaluate methodological differences (e.g., cell lines, assay protocols) and perform sensitivity analyses. Replicate key experiments under standardized conditions, documenting variables like incubation time and batch-to-batch compound variability .

Q. What novel methodologies can improve the isolation efficiency of this compound from natural sources?

- Methodology : Explore hyphenated techniques like pressurized liquid extraction (PLE) with real-time UV monitoring. Optimize solvent polarity gradients and employ green chemistry principles (e.g., supercritical CO₂ extraction). Compare yields using ANOVA to assess significance of parameter adjustments .

Q. How can experimental protocols for this compound be optimized to enhance reproducibility across labs?

- Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish detailed protocols with raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use inter-laboratory studies to identify critical control points (e.g., pH, temperature stability) and establish consensus guidelines .

Q. What interdisciplinary approaches are effective in elucidating the mechanism of action of this compound?

- Methodology : Combine omics technologies (transcriptomics, proteomics) with molecular docking simulations. Validate hypotheses using CRISPR-Cas9 knockouts of predicted targets. Statistical integration of multi-omics data via pathway enrichment analysis (e.g., STRING, KEGG) can identify key biological networks .

Data Presentation and Analysis Guidelines

- Tables : Include comparative data (e.g., IC₅₀ values across cell lines, synthesis yields under varying conditions) with standard deviations. Use APA-style captions and ensure units are consistent (e.g., μM for concentrations) .

- Statistical Reporting : Apply t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons. Report p-values and effect sizes (e.g., Cohen’s d) to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.